![molecular formula C9H16O2 B1434956 (7-Oxaspiro[3.5]nonan-2-yl)methanol CAS No. 1896810-74-4](/img/structure/B1434956.png)
(7-Oxaspiro[3.5]nonan-2-yl)methanol
Overview
Description
“(7-Oxaspiro[3.5]nonan-2-yl)methanol” is a chemical compound with the CAS Number: 1896810-74-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is (7-oxaspiro[3.5]nonan-2-yl)methanol . The InChI code for this compound is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 .
Molecular Structure Analysis
The InChI code for “(7-Oxaspiro[3.5]nonan-2-yl)methanol” is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(7-Oxaspiro[3.5]nonan-2-yl)methanol” is a liquid . The compound’s country of origin is UA .Scientific Research Applications
Synthesis of Spirocyclic Oxindoles
Researchers have developed methods to synthesize diversely functionalized spirocyclic oxindoles using metal-mediated carbonyl-addition/cyclization reaction sequences. These spirocyclization precursors have shown significant promise in creating oxaspiro oxindoles, demonstrating the compound's utility in complex organic syntheses (Alcaide, Almendros, & Rodríguez-Acebes, 2006).
Spirocyclization of Secondary Allylic Alcohols
Another study highlights the Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclization of secondary allylic alcohols, leading to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method emphasizes the compound's role in facilitating efficient and novel synthetic pathways for creating spirocyclic frameworks (Young, Jung, & Cheng, 2000).
Anion-accelerated Oxy-Cope Rearrangement
The use of (7-Oxaspiro[3.5]nonan-2-yl)methanol derivatives in anion-accelerated oxy-Cope rearrangements has been studied to assess π-facial selectivity, indicating the compound's significance in understanding and manipulating stereoselective reactions (Yadav, Jeyaraj, & Parvez, 2000).
Synthesis of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes
A novel route to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes showcases the compound's versatility in accessing previously unknown symmetric and unsymmetric spiro compounds, which could have applications in various fields including drug discovery and materials science (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
One-Pot Synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones
The development of a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlights the compound's utility in streamlined synthetic processes. This approach leverages Mn(III)-based reactions to efficiently create complex spirocyclic scaffolds, demonstrating the compound's utility in organic synthesis and potential applications in medicinal chemistry (Huynh, Nguyen, & Nishino, 2017).
properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRKWAKUFAPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Oxaspiro[3.5]nonan-2-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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